(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine
Description
(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine is a triazole-based compound featuring a 4-fluorophenyl group at the 1-position of the triazole ring and a methanamine group at the 4-position. This scaffold is notable for its versatility in medicinal chemistry, serving as a precursor for bioactive molecules. For instance, it has been incorporated into derivatives like ZQL-4c, a conjugate with oleanolic acid, which demonstrated potent anticancer activity against breast cancer cells . Additionally, its ester derivative, (1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl 2-(4-isobutylphenyl)propanoate (5c), was developed as a selective COX-2 inhibitor, highlighting its role in anti-inflammatory drug design .
Properties
IUPAC Name |
[1-(4-fluorophenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c10-7-1-3-9(4-2-7)14-6-8(5-11)12-13-14/h1-4,6H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAULDHLEZUWEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The principal synthetic strategy for preparing (1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine involves the following key steps:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The hallmark method for synthesizing 1,2,3-triazoles is the Huisgen cycloaddition, catalyzed by copper(I), between an azide and a terminal alkyne. For this compound, a 4-fluorophenyl-substituted alkyne reacts with an azide-containing precursor to form the 1,2,3-triazole ring with regioselectivity at the 1,4-positions.
Preparation of Key Intermediates : The azide precursor is often synthesized from a haloalkyl derivative by nucleophilic substitution with sodium azide. The alkyne bearing the 4-fluorophenyl substituent can be prepared via Sonogashira coupling or other alkyne functionalization methods.
Reaction Conditions : The CuAAC reaction is typically performed in a mixed solvent system such as ethanol/water, with copper sulfate pentahydrate and sodium ascorbate as the catalytic system. Microwave irradiation at mild temperatures (40–45 °C) for about 1 hour has been reported to enhance reaction efficiency and yield.
Post-Cycloaddition Functionalization : Following triazole formation, the methanamine group is introduced or revealed by reduction or deprotection steps, depending on the protecting groups used during synthesis.
Detailed Synthetic Procedure Example
A representative synthetic route based on literature for related 1,2,3-triazole derivatives is as follows:
| Step | Reactants & Conditions | Description |
|---|---|---|
| 1 | 2-bromoethylacetaldehyde diethyl acetal + NaN₃ + KI in DMSO, stirred at room temperature for 15 min, then heated at 90 °C for 5 days | Formation of 2-azidoacetaldehyde diethyl acetal (azide precursor) |
| 2 | Azide precursor + 4-fluorophenylacetylene + CuSO₄·5H₂O + sodium ascorbate in EtOH/H₂O, microwave irradiation at 40–45 °C for 1 hour | CuAAC reaction forming 1,2,3-triazole ring with 4-fluorophenyl substitution |
| 3 | Hydrolysis of acetal protecting groups under acidic conditions | Reveals aldehyde functionality on triazole ring |
| 4 | Reductive amination with ammonia or amine source | Introduction of methanamine group at triazole 4-position |
This sequence efficiently yields this compound with high regioselectivity and purity.
Alternative Preparation via Oxalic Acid Salt Formation
Another reported method involves synthesizing the oxalic acid salt of this compound. This approach includes:
Preparation of the free base triazolylmethanamine as above.
Reaction with oxalic acid to form a crystalline salt, which can improve compound stability and facilitate purification.
This salt form is characterized by CAS No. 1795485-29-8, molecular formula C12H13FN4O4, and molecular weight 296.25 g/mol.
Reaction Optimization and Analytical Data
Catalyst System : Copper sulfate with sodium ascorbate is preferred for in situ generation of Cu(I), which catalyzes the azide-alkyne cycloaddition efficiently.
Microwave Irradiation : Use of microwave-assisted synthesis reduces reaction times and can improve yields.
Purification : Silica gel chromatography with solvent mixtures such as methylene chloride/methanol is employed to isolate pure triazole products.
Characterization : The products are confirmed by 1H and 13C NMR spectroscopy, IR spectroscopy, and elemental analysis to verify structure and purity.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 4-Fluorophenylacetylene, azide precursor (e.g., 2-azidoacetaldehyde diethyl acetal) |
| Catalysts | CuSO₄·5H₂O and sodium ascorbate |
| Solvent system | Ethanol/water mixture |
| Reaction temperature | 40–45 °C (microwave-assisted) |
| Reaction time | Approximately 1 hour |
| Purification methods | Silica gel chromatography |
| Characterization techniques | 1H NMR, 13C NMR, IR, elemental analysis |
Research Findings and Notes
The CuAAC methodology is widely recognized for its robustness, regioselectivity, and mild reaction conditions, making it the method of choice for synthesizing 1,2,3-triazole derivatives including this compound.
The introduction of the 4-fluorophenyl substituent enhances the compound's potential biological activity and physicochemical properties.
Formation of salts such as the oxalic acid salt can improve compound handling and stability for research applications.
This compound and its derivatives have been investigated for antioxidant, antimicrobial, and pharmaceutical applications, underscoring the importance of efficient synthetic access.
Biological Activity
(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer treatment and antimicrobial applications. This article reviews the synthesis, biological activity, and mechanism of action of this compound, supported by diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorophenyl azide with an appropriate alkyne under copper-catalyzed conditions. This method allows for the efficient formation of the triazole ring, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives of this compound. For example, a derivative known as ZQL-4c demonstrated significant cytotoxic effects against various breast cancer cell lines, including MCF-7 and MDA-MB-231. The compound induced apoptosis through mechanisms involving oxidative stress and inhibition of the Notch-AKT signaling pathway. The IC50 values for ZQL-4c were reported as follows:
| Cell Line | IC50 (μmol/L) at 24h | IC50 (μmol/L) at 48h |
|---|---|---|
| MCF-7 | 2.96 | 1.06 |
| MDA-MB-231 | 0.80 | 0.67 |
| SK-BR-3 | 1.21 | 0.79 |
These findings suggest that derivatives of this compound could be promising candidates for breast cancer therapy due to their potency and mechanism of action .
Antimicrobial Activity
The presence of the fluorophenyl group in this compound has been linked to enhanced antimicrobial activity. Studies have shown that compounds containing this moiety exhibit significant antibacterial effects against various strains of bacteria and fungi. For instance, a related compound demonstrated effectiveness against fluconazole-resistant Candida strains .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the triazole ring and the substitution pattern of the fluorophenyl group significantly influence biological activity. Compounds with trifluoromethyl substitutions at specific positions have shown enhanced lipophilicity and cell membrane permeability, leading to improved cytotoxic effects against cancer cell lines .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound derivatives:
- Breast Cancer Study : A study focused on ZQL-4c revealed its ability to inhibit cell proliferation and induce apoptosis in breast cancer cells through ROS production and signaling pathway modulation .
- Antibacterial Study : Research on fluorinated triazoles indicated that they possess broad-spectrum antimicrobial activity, particularly against resistant strains .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of (1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine involves multi-step reactions starting from simpler precursors. For instance, the compound can be synthesized through the reaction of 4-fluorobenzyl chloride with azide compounds under copper-catalyzed conditions, yielding high purity products suitable for further applications .
The structural analysis often employs techniques such as single-crystal X-ray diffraction to confirm the molecular geometry and interactions within the compound. The triazole ring's configuration plays a crucial role in determining the compound's biological activity and interaction with other molecules .
Anticancer Activity
One of the most promising applications of this compound derivatives is in cancer therapy. A notable study demonstrated that a derivative known as ZQL-4c exhibited significant anticancer properties against breast cancer cells. It was found to inhibit cell proliferation and invasion by targeting the Notch-Akt signaling pathway, leading to apoptosis in cancer cells . This suggests potential for developing new chemotherapeutic agents based on this compound.
Antimicrobial Properties
Research has indicated that certain derivatives of this triazole compound possess antimicrobial activity. For example, compounds synthesized from this compound have shown effectiveness against various bacterial strains, making them candidates for therapeutic use in treating infections .
Coordination Chemistry
The compound's ability to form coordination complexes with metal ions has been explored for applications in catalysis and materials science. The triazole moiety can act as a ligand, facilitating the formation of stable complexes that can be used in various catalytic processes .
Drug Delivery Systems
In drug delivery systems, this compound has been investigated for its potential to enhance the solubility and bioavailability of poorly soluble drugs. Its structural properties allow it to form stable nanoparticles that can encapsulate therapeutic agents and improve their delivery efficiency .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a. Halogen Substitution Patterns
- (1-(2-Chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine : This compound replaces the 4-fluorophenyl group with a 2-chloro-4-fluorophenyl moiety. The introduction of chlorine (bulkier and more electronegative than fluorine) may enhance binding affinity to hydrophobic enzyme pockets but could reduce metabolic stability due to increased susceptibility to oxidative degradation .
b. Methyl vs. Fluoro Substituents
- {[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine : Replacing fluorine with a methyl group increases lipophilicity, which may enhance membrane permeability but reduce solubility. This analog is often used in structure-activity relationship (SAR) studies to probe steric effects .
Heterocycle Modifications
- (1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine Hydrochloride : Substituting the phenyl ring with a thiophene introduces sulfur-mediated hydrogen bonding and π-π stacking differences. This modification is relevant in targeting enzymes with sulfur-rich active sites, such as cysteine proteases .
- 1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride : Replacing the triazole with a pyrazole ring reduces aromatic nitrogen content, altering hydrogen-bonding capacity and electronic distribution. Pyrazole derivatives often exhibit distinct pharmacokinetic profiles compared to triazoles .
Functional Group Modifications
- (1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl 2-(4-isobutylphenyl)propanoate (5c): Esterification of the methanamine group converts it into a prodrug form, enhancing bioavailability. The isobutylphenyl group in this derivative contributes to COX-2 selectivity by mimicking the hydrophobic pocket of the enzyme .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Anticancer Activity : The 4-fluorophenyl-triazole scaffold in ZQL-4c showed significant cytotoxicity against breast cancer cells, likely due to enhanced cellular uptake and interaction with DNA or tubulin .
- COX-2 Selectivity : The ester derivative 5c achieved >90% inhibition of COX-2 with minimal COX-1 effects, attributed to the isobutylphenyl group’s fit into the enzyme’s hydrophobic pocket .
- Metabolic Stability : Fluorine substitution generally improves metabolic stability by resisting oxidative metabolism, whereas chlorine or methyl groups may introduce vulnerabilities .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction . Key steps include:
- Azide Preparation : React 4-fluoroaniline with sodium nitrite and HCl to form a diazonium salt, followed by substitution with NaN₃ to generate the aryl azide.
- Alkyne Component : Use propargylamine as the alkyne source.
- Cycloaddition : Perform CuAAC in a mixed solvent (e.g., THF/H₂O) with CuSO₄·5H₂O and sodium ascorbate at 50–60°C. Optimize molar ratios (azide:alkyne:Cu = 1:1.2:0.1) to achieve >80% yield .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR : Confirm structure via ¹H/¹³C NMR. Key signals:
- ¹H: δ 8.1–8.3 ppm (triazole-H), δ 7.4–7.6 ppm (fluorophenyl-H), δ 4.0–4.2 ppm (CH₂NH₂).
- ¹³C: δ 145–150 ppm (triazole-C), δ 160–165 ppm (C-F coupling).
- MS : ESI-MS m/z calculated for C₉H₈FN₄: 195.07; observed [M+H]⁺: 195.1 .
- HPLC : Use a C18 column (ACN/H₂O + 0.1% TFA) to assess purity (>95%) .
Q. How can researchers troubleshoot low yields in the final cycloaddition step?
- Methodological Answer : Common issues and solutions:
- Incomplete Azide Formation : Verify diazotization by IR (azide peak ~2100 cm⁻¹).
- Copper Catalyst Deactivation : Use degassed solvents and inert atmosphere (N₂/Ar).
- Byproducts : Add EDTA to chelate residual metal ions post-reaction .
Advanced Research Questions
Q. How can X-ray crystallography with SHELXL refine the triazole core’s electronic environment and intermolecular interactions?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Index peaks with SHELXS .
- Refinement : Apply SHELXL’s restraints for anisotropic displacement parameters. Analyze hydrogen bonding (N–H···N/F interactions) and π-stacking (triazole-fluorophenyl distances ~3.5 Å) .
- Validation : Check R-factor convergence (<0.05) and electron density maps for disorder modeling .
Q. What pharmacological mechanisms are hypothesized for this compound, and how are they validated experimentally?
- Methodological Answer :
- Target Identification : Perform molecular docking (AutoDock Vina) against kinases or GPCRs. Prioritize targets with binding energy ≤ -8 kcal/mol .
- In Vitro Assays : Test antiproliferative activity (MTT assay on cancer cells, IC₅₀ ≤ 10 µM) and apoptosis markers (caspase-3/7 activation) .
- Mechanistic Studies : Use Western blotting to assess Notch-Akt pathway inhibition (e.g., reduced p-Akt levels) .
Q. How do substituent variations on the triazole or fluorophenyl ring affect bioactivity, and what SAR trends emerge?
- Methodological Answer :
- Library Synthesis : Introduce methyl, chloro, or methoxy groups via modified azides/alkynes.
- SAR Analysis :
- Electron-Withdrawing Groups (e.g., -F) : Enhance metabolic stability (t₁/₂ > 2 h in microsomes).
- Hydrophobic Substituents : Improve membrane permeability (PAMPA logPₑ > -5) .
Q. What computational strategies predict metabolic pathways and toxicity risks for this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (major isoforms: 3A4, 2D6).
- Toxicity Profiling : Run ProTox-II for hepatotoxicity alerts (e.g., mitochondrial dysfunction).
- MD Simulations : Simulate binding stability (GROMACS, 100 ns trajectories) to assess off-target risks .
Q. How can conflicting data on synthetic methods (e.g., solvent choices) be resolved systematically?
- Methodological Answer :
- DoE Approach : Use a factorial design (e.g., solvent polarity, temperature, catalyst loading) to identify critical parameters.
- Analytical Cross-Validation : Compare HPLC purity and ¹H NMR integration ratios across methods.
- Green Chemistry Metrics : Prioritize solvents with E-factors < 10 (e.g., ethanol > DMF) .
Tables
Table 1 : Key Crystallographic Data for this compound Derivatives
| Compound ID | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | R-factor | Reference |
|---|---|---|---|---|---|---|---|---|
| Derivative A | P21/c | 6.54 | 26.10 | 14.38 | 100.6 | 2415.0 | 0.056 | |
| Derivative B | P-1 | 8.21 | 9.87 | 12.34 | 89.2 | 998.7 | 0.062 |
Table 2 : In Vitro Anticancer Activity (IC₅₀, µM)
| Cell Line | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 | 7.2 ± 0.8 | Notch-Akt inhibition | |
| HeLa | 9.5 ± 1.1 | Caspase-3 activation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
